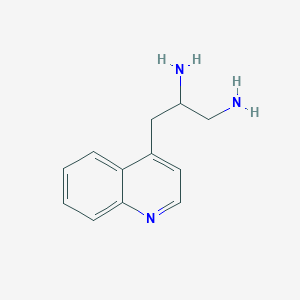

3-Quinolin-4-yl-propane-1,2-diamine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

3-quinolin-4-ylpropane-1,2-diamine |

InChI |

InChI=1S/C12H15N3/c13-8-10(14)7-9-5-6-15-12-4-2-1-3-11(9)12/h1-6,10H,7-8,13-14H2 |

InChI Key |

RCYNCGRFETXUJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(CN)N |

Origin of Product |

United States |

Scientific Research Applications

Antimalarial Activity

3-Quinolin-4-yl-propane-1,2-diamine and its derivatives have been extensively studied for their antimalarial properties. The compound has shown significant efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: In Vitro Efficacy

- Methodology: The compound was synthesized and tested in vitro against sensitive strains of Plasmodium falciparum.

- Results: Derivatives exhibited IC50 values as low as 6.7 nM, indicating potent antimalarial activity. These findings suggest that modifications to the quinoline structure can enhance biological activity against malaria .

Insecticidal Properties

The compound has also been evaluated for its insecticidal effects on larval vectors of malaria and dengue diseases.

Case Study: Larvicidal Activity

- Methodology: The larvicidal effects were tested on Anopheles stephensi and Aedes aegypti.

- Results: The compound demonstrated lethal toxicity ranging from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupal populations of Anopheles stephensi. This indicates its potential as a biocidal agent against mosquito vectors .

Neurological Applications

Research has indicated that derivatives of this compound may have therapeutic potential in treating neurodegenerative diseases like Alzheimer’s Disease.

Case Study: Multi-target Directed Ligands

- Methodology: The affinity of the compound was evaluated against β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase.

- Results: The findings suggest that these derivatives could serve as multi-target directed ligands for Alzheimer’s treatment, highlighting their potential in neurology .

Anticancer Potential

The quinoline scaffold is well-known for its anticancer properties, and this compound is no exception.

Case Study: Cytotoxicity Evaluation

- Methodology: Several derivatives were synthesized and tested against MDA-MB 468 and MCF-7 breast cancer cell lines.

- Results: Some derivatives exhibited significant cytotoxic effects, suggesting their potential as candidates for developing new anticancer therapies .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile starting material for synthesizing various quinoline derivatives.

Case Study: Synthesis of New Derivatives

- Methodology: The compound was utilized to synthesize new quinoline derivatives with modified biological activities.

- Results: These new compounds have shown moderate antimalarial activity and other biological properties, demonstrating the utility of this compound in organic synthesis .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Antimalarial | In vitro testing against Plasmodium falciparum | IC50 values as low as 6.7 nM |

| Insecticidal | Testing on Anopheles stephensi and Aedes aegypti | Lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL |

| Neurological | Affinity evaluation with BACE and GSK3β | Potential multi-target ligands for Alzheimer’s treatment |

| Anticancer | Cytotoxicity testing on breast cancer cell lines | Significant cytotoxic effects observed |

| Organic Synthesis | Synthesis of new quinoline derivatives | Moderate antimalarial activity noted |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine)

- Structure: Ethane-1,2-diamine linker with a 7-chloroquinoline group and diethyl substituents on the terminal amine.

- Activity: Exhibits antimalarial properties, with metabolites (mono- and bisdesethyl derivatives) showing reduced potency.

- Key Difference: The propane-1,2-diamine backbone in 3-Quinolin-4-yl-propane-1,2-diamine offers increased chain length compared to Ro 41-3118’s ethane-1,2-diamine, which may alter binding kinetics or metabolic stability.

Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine)

- Structure: Propane-1,3-diamine linker with 7-chloroquinoline and terminal diethyl groups.

- Activity : Similar antimalarial activity to Ro 41-3118 but with distinct metabolism due to the longer diamine chain.

N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6)

- Structure : Ethane-1,2-diamine with terminal benzamidine groups.

- Activity: Non-cytotoxic antifungal agent effective against Pneumocystis carinii in vivo. The amidine groups enable strong electrostatic interactions with fungal membranes .

- Key Difference: Unlike this compound, Compound 6 lacks a quinoline moiety but includes amidine functionalities critical for antifungal activity.

Ethylenediamine (1,2-Diaminoethane)

- Applications : Primarily used as a chelating agent or precursor in coordination chemistry (e.g., in manganese-oxo clusters for redox studies) .

- Key Difference: The absence of a quinoline group limits its biological activity compared to this compound.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects : Chloro and alkyl groups (e.g., in Ro derivatives) enhance lipophilicity and metabolic stability, whereas amidine groups (Compound 6) confer antifungal activity .

- Backbone Flexibility : Propane-1,2-diamine in the target compound may offer intermediate flexibility compared to ethane-1,2-diamine (rigid) and propane-1,3-diamine (flexible), influencing target selectivity .

Preparation Methods

Reaction with 1,2-Diaminopropane

The most widely reported method involves the reaction of 4,7-dichloroquinoline with 1,2-diaminopropane under reflux conditions. In a representative procedure:

-

4,7-dichloroquinoline (2.5 mmol) and 1,2-diaminopropane (5 mmol) are heated to 80°C for 1 hour, followed by 130°C for 7 hours in a solvent-free system.

-

The crude product is extracted with dichloromethane, washed with NaHCO₃ and brine, then purified via column chromatography (chloroform:methanol = 9:1).

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | <100°C reduces substitution efficiency |

| Molar Ratio (Diamine:Quinoline) | 2:1 | Excess diamine minimizes byproducts |

| Reaction Time | 6–8 hours | Shorter durations lead to incomplete substitution |

This method leverages the electron-deficient C4 position of 4,7-dichloroquinoline, which undergoes nucleophilic attack by the primary amine group of 1,2-diaminopropane. The secondary amine remains unreacted due to steric hindrance, ensuring regioselectivity.

Skraup Synthesis for Quinoline Core Formation

Traditional Skraup Protocol

The quinoline backbone can be synthesized via the Skraup reaction before functionalization:

Functionalization to 3-Quinolin-4-yl-propane-1,2-diamine

The 4-aminoquinoline intermediate undergoes alkylation with 1,2-dibromopropane in the presence of K₂CO₃:

Limitations:

-

Multi-step synthesis reduces overall efficiency.

-

Nitro reduction steps require careful control to avoid over-reduction.

Microwave-Assisted Synthesis

Accelerated Substitution Reactions

Microwave irradiation significantly reduces reaction times. A patented protocol involves:

Advantages:

-

Time Efficiency : 30 minutes vs. 6–8 hours in conventional heating.

-

Byproduct Reduction : Phenol acts as a catalyst, minimizing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

-

4,7-Dichloroquinoline and 1,2-diaminopropane are pumped into a tubular reactor at 130°C with a residence time of 20 minutes.

-

Automated quenching and extraction systems isolate the product.

-

Purity : >98% (HPLC).

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $500,000 | $1.2 million |

| Annual Output | 500 kg | 2,000 kg |

| Hazard Mitigation | Manual handling | Closed-system operation |

Continuous flow systems reduce exposure to high temperatures and hazardous intermediates, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 95–97 | 6–8 hours | High |

| Skraup Synthesis | 65–72 | 90–93 | 24 hours | Moderate |

| Microwave-Assisted | 60–68 | 94–96 | 0.5 hours | Moderate |

| Continuous Flow | 82–88 | 98–99 | 0.3 hours | Very High |

Mechanistic Insights

Reaction Pathways

-

Nucleophilic Substitution : The C4 chlorine of 4,7-dichloroquinoline is displaced by the primary amine of 1,2-diaminopropane via an SNAr mechanism. The electron-withdrawing nitro group at C7 enhances electrophilicity at C4.

-

Microwave Effects : Dielectric heating polarizes the reaction mixture, lowering the activation energy for the substitution step.

Q & A

Q. How can researchers address instability of the diamine group during long-term storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.